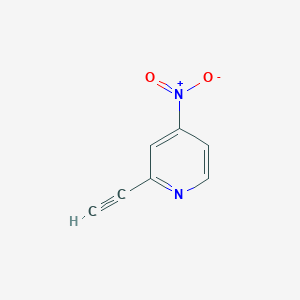

2-Ethynyl-4-nitropyridine

CAS No.: 1211515-78-4

Cat. No.: VC8163706

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211515-78-4 |

|---|---|

| Molecular Formula | C7H4N2O2 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2-ethynyl-4-nitropyridine |

| Standard InChI | InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H |

| Standard InChI Key | ACBLXJUJZVBWQS-UHFFFAOYSA-N |

| SMILES | C#CC1=NC=CC(=C1)[N+](=O)[O-] |

| Canonical SMILES | C#CC1=NC=CC(=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

2-Ethynyl-4-nitropyridine (C₇H₄N₂O₂; molecular weight: 148.12 g/mol) consists of a pyridine ring substituted with a nitro group (-NO₂) at the 4-position and an ethynyl group (-C≡CH) at the 2-position. The nitro group exerts a strong electron-withdrawing effect, rendering the ring electron-deficient and directing electrophilic attacks to meta positions relative to itself . Conversely, the ethynyl group introduces sp-hybridized carbon atoms, enabling participation in conjugation and cycloaddition reactions. X-ray crystallographic studies of analogous nitropyridine derivatives reveal planar ring geometries with bond lengths consistent with aromatic delocalization .

Synthetic Methodologies

Nitration of Pyridine Precursors

Physicochemical Properties

Experimental data for 2-ethynyl-4-nitropyridine remain sparse, but inferences can be drawn from structurally related compounds:

-

Solubility: Nitropyridines generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .

-

Thermal Stability: Decomposition temperatures for nitro-substituted pyridines typically exceed 200°C, with exothermic peaks observed via DSC .

-

Spectroscopic Features:

Reactivity and Functionalization

The compound’s dual functionality enables diverse transformations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume